1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one is a useful research compound. Its molecular formula is C21H29N3O3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.22089180 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Development of Inhibitors
Research into the development of competitive, small-molecule inhibitors of coagulation factor Xa highlights the systematic approach to creating potent, orally bioavailable inhibitors with selectivity against other serine proteases. The development of such inhibitors, including the pyrrolidinone series, indicates the compound's potential application in anticoagulant therapy for acute indications. The detailed structure-activity relationship studies lead to the identification of efficacious intravenous (IV) agents, showcasing the compound's role in the innovative design of therapeutics (Pauls, Ewing, & Choi-Sledeski, 2001).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
The compound's structural framework is relevant in the context of dipeptidyl peptidase IV (DPP IV) inhibition. DPP IV plays a critical role in the inactivation of incretin hormones, which are important for insulin secretion. Research on DPP IV inhibitors, including those featuring pyrrolidin and similar scaffolds, underscores the importance of such compounds in developing treatments for type 2 diabetes mellitus (T2DM). This indicates the compound's potential applicability in creating more effective antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Novel Sedative Hypnotics in Insomnia Treatment
Investigations into the therapeutic potential of new compounds for peptic ulcer disease and Zollinger-Ellison syndrome reveal the broader applicability of structurally similar compounds in modulating gastric acid secretion. Such studies provide a foundation for exploring the use of 1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one in related areas, potentially including the treatment of gastrointestinal disorders (Clissold & Campoli-Richards, 1986).
Pharmacokinetic Modifiers
Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the significance of understanding the metabolic pathways and interactions of new compounds. This knowledge is crucial for predicting drug-drug interactions and optimizing the pharmacokinetic profiles of new drugs, including those based on the compound's structure (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-16(2)12-17-13-19(25)24(14-17)15-20(26)22-8-10-23(11-9-22)21(27)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTYSSUAMTMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.